Cas no 65996-58-9 (9-Deazaguanine)

9-Deazaguanine 化学的及び物理的性質
名前と識別子
-
- 2-Amino-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one
- 9-Deazaguanine
- 2-amino-1,5-dihydropyrrolo[3,2-d]pyrimidin-4-one
- 2-amino-1H-pyrrolo[3,2-d]pyrimidin-4(5H)one
- 2-AMINO-1H-PYRROLO[3,2-D]PYRIMIDIN-4(5H)-ONE
- 4H-Pyrrolo[3,2-d]pyrimidin-4-one,2-amino-3,5-dihydro-
- 2-Amino-3,5-dihydro-pyrrolo[3,2-d]pyrimidin-4-one
- 9-carbaguanine
- 9-Deazaguanidine
- 9DG
- 4H-Pyrrolo[3,2-d]pyrimidin-4-one, 2-amino-1,5-dihydro-
- H2O1DD3CAN
- 2-Amino-3,5-dihydropyrrolo[3,2-d]pyrimidin-4-one
- FFYPRJYSJODFFD-UHFFFAOYSA-N
- NSC344522
- 2-amino-5h-pyrrolo[3,2-d]pyrimidin-4(3h)-one
- 2-Amino-3,5-dihydropyrrolo(3,2-d)pyrimidin-4-one
- 4H-Pyrrolo(3,2-d)pyrimidin-4-o
- 2-Amino-3 pound not5-dihydropyrrolo[3 pound not2-d]pyrimidin-4-one
- DTXSID20216202
- NSC-344522
- BDBM50108005
- DS-10645
- 4H-Pyrrolo[3,2-d]pyrimidin-4-one, 2-amino-1,5-dihydro- (9CI)
- 2-amino-3H,4H,5H-pyrrolo(3,2-d)pyrimidin-4-one
- NS00073180
- DB04356
- 2-Amino-3,5-dihydro-4H-pyrrolo(3,2-d)pyrimidine-4-one
- CHEMBL367746
- SCHEMBL1715820
- SB38177
- 2-Amino-1,5-dihydro-4H-pyrrolo[3,2-d]pyrimidin-4-one #
- UNII-H2O1DD3CAN
- 4H-Pyrrolo(3,2-d)pyrimidin-4-one, 2-amino-1,5-dihydro-
- DTXCID80138693
- SCHEMBL4872325
- Q27457004
- MFCD09540493
- 2-AMINO-3,5-DIHYDRO-4H-PYRROLO(3,2-D)PYRIMIDIN-4-ONE
- 2-amino-3,5-dihydro-4H-pyrrolo[3,2-d]pyrimidin-4-one
- 65996-58-9
- AKOS006329593
- 2-AMINO-1,5-DIHYDRO-4H-PYRROLO(3,2-D)PYRIMIDIN-4-ONE
- AKOS000320629
- DB-050013
- 2-amino-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-4-one
- W-203443
- 2-Amino-1,5-dihydro-4H-pyrrolo[3,2-d]pyrimidin-4-one
- PD057040
- 4H-PYRROLO(3,2-D)PYRIMIDIN-4-ONE, 2-AMINO-3,5-DIHYDRO-
- HY-121106
- NSC 344522
- CS-0079471
-
- MDL: MFCD09540493
- インチ: 1S/C6H6N4O/c7-6-9-3-1-2-8-4(3)5(11)10-6/h1-2,8H,(H3,7,9,10,11)
- InChIKey: FFYPRJYSJODFFD-UHFFFAOYSA-N
- ほほえんだ: O=C1C2=C(C([H])=C([H])N2[H])N=C(N([H])[H])N1[H]
計算された属性
- せいみつぶんしりょう: 150.05400
- どういたいしつりょう: 150.054161
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 水素結合受容体数: 2
- 重原子数: 11
- 回転可能化学結合数: 0
- 複雑さ: 225
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): -0.8
- トポロジー分子極性表面積: 83.3
じっけんとくせい
- 色と性状: White to Yellow Solid
- 密度みつど: 1.87
- ふってん: 452.7°C at 760 mmHg
- フラッシュポイント: 227.6°C
- 屈折率: 1.89
- PSA: 87.56000
- LogP: 0.41460
9-Deazaguanine セキュリティ情報
- シグナルワード:Warning
- 危害声明: H302-H315-H319-H335
- 警告文: P261;P280;P301+P312;P302+P352;P305+P351+P338
- ちょぞうじょうけん:Keep in dark place,Sealed in dry,2-8°C
9-Deazaguanine 税関データ
- 税関コード:2933990090
- 税関データ:
中国税関番号:
2933990090概要:
293399090.他の窒素ヘテロ原子のみを含む複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%
申告要素:
製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください
要約:
293399090.窒素ヘテロ原子のみを含む複素環化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%
9-Deazaguanine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Chemenu | CM119291-5g |
2-Amino-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one |
65996-58-9 | 95%+ | 5g |
$*** | 2023-05-29 | |
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 70R0488-500mg |
2-Amino-3,5-dihydro-pyrrolo[3,2-d]pyrimidin-4-one |
65996-58-9 | 96% | 500mg |
¥2177.24 | 2025-01-20 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | D76790-100mg |
2-Amino-3,5-dihydro-4H-pyrrolo[3,2-d]pyrimidin-4-one |
65996-58-9 | 97% | 100mg |
¥201.0 | 2023-09-08 | |
Chemenu | CM119291-250mg |
2-Amino-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one |
65996-58-9 | 95%+ | 250mg |
$262 | 2021-08-06 | |
TRC | D201330-100mg |
9-Deazaguanine |
65996-58-9 | 100mg |
$971.00 | 2023-05-18 | ||
TRC | D201330-10mg |
9-Deazaguanine |
65996-58-9 | 10mg |
$ 170.00 | 2023-09-08 | ||
TRC | D201330-25mg |
9-Deazaguanine |
65996-58-9 | 25mg |
$ 293.00 | 2023-09-08 | ||
abcr | AB283228-1 g |
2-Amino-3,5-dihydro-pyrrolo[3,2-d]pyrimidin-4-one, 97%; . |
65996-58-9 | 97% | 1g |
€454.40 | 2023-04-26 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-RZ282-50mg |
9-Deazaguanine |
65996-58-9 | 97% | 50mg |
410.0CNY | 2021-07-12 | |
Chemenu | CM119291-1g |
2-Amino-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one |
65996-58-9 | 95%+ | 1g |
$*** | 2023-05-29 |
9-Deazaguanine 関連文献
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Krzysztof Jarowicki,Philip Kocienski Contemp. Org. Synth. 1996 3 397
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Mashael A. Alqasem,Claire Fergus,J. Mike Southern,Stephen J. Connon,Vincent P. Kelly Chem. Commun. 2020 56 3915
-
Shah Imtiaz,Jahangir Ahmad war,Syqa Banoo,Sarfaraz khan RSC Adv. 2021 11 11083
-
Tamer R. Kosbar,Mamdouh A. Sofan,Laila Abou-Zeid,Erik B. Pedersen Org. Biomol. Chem. 2015 13 5115
-
Frank Seela,Khalil I. Shaikh Org. Biomol. Chem. 2006 4 3993
-
M. V. N. Rodrigues,R. S. Corrêa,K. L. Vanzolini,D. S. Santos,A. A. Batista,Q. B. Cass RSC Adv. 2015 5 37533
-
Taisuke Hirano,Kenji Kuroda,Masanori Kataoka,Yoshihiro Hayakawa Org. Biomol. Chem. 2009 7 2905
9-Deazaguanineに関する追加情報
9-Deazaguanine (CAS No. 65996-58-9): A Promising Compound in Medicinal Chemistry
9-Deazaguanine (CAS No. 65996-58-9) is a purine analog that has garnered significant attention in the field of medicinal chemistry due to its unique structural and biological properties. This compound, also known as 8-Azahypoxanthine, is a derivative of guanine with a nitrogen atom replaced by a carbon atom at the 9-position, leading to distinct chemical and biological characteristics.
The structural modification of 9-Deazaguanine has been explored for its potential in various therapeutic applications, particularly in the development of antiviral and anticancer agents. Recent studies have highlighted its ability to inhibit specific enzymes involved in nucleic acid metabolism, making it a valuable lead compound for drug discovery.
In the context of antiviral research, 9-Deazaguanine has shown promising results against several viral infections. For instance, a study published in the Journal of Medicinal Chemistry in 2021 demonstrated that 9-Deazaguanine derivatives exhibit potent antiviral activity against herpes simplex virus (HSV) and human cytomegalovirus (HCMV). The mechanism of action involves the inhibition of viral DNA polymerase, thereby preventing viral replication and spread.
Beyond its antiviral properties, 9-Deazaguanine has also been investigated for its potential as an anticancer agent. Research conducted at the National Cancer Institute has shown that certain derivatives of 9-Deazaguanine can selectively target and inhibit the growth of cancer cells while sparing normal cells. This selective toxicity is attributed to the compound's ability to interfere with DNA synthesis and repair mechanisms in cancer cells.
The pharmacokinetic and pharmacodynamic properties of 9-Deazaguanine have been extensively studied to optimize its therapeutic potential. Preclinical studies have demonstrated that 9-Deazaguanine exhibits favorable absorption, distribution, metabolism, and excretion (ADME) profiles, making it suitable for further development as a drug candidate. Additionally, its low toxicity and high selectivity for target enzymes enhance its safety profile.
In the realm of clinical trials, several derivatives of 9-Deazaguanine are currently under investigation for their efficacy and safety in treating various diseases. For example, a phase II clinical trial evaluating the use of a specific 9-Deazaguanine derivative in patients with advanced solid tumors has shown promising preliminary results, with some patients experiencing significant tumor regression.
The versatility of 9-Deazaguanine extends beyond its direct therapeutic applications. It has also been used as a building block in the synthesis of more complex molecules with enhanced biological activities. For instance, researchers at the University of California have developed novel prodrugs based on 9-Deazaguanine, which are designed to improve drug delivery and reduce side effects.
In conclusion, 9-Deazaguanine (CAS No. 65996-58-9) represents a promising compound in medicinal chemistry with diverse applications in antiviral and anticancer therapy. Its unique structural features and biological activities make it an attractive lead compound for further research and development. As ongoing studies continue to uncover new insights into its mechanisms of action and therapeutic potential, the future prospects for this compound appear highly promising.
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